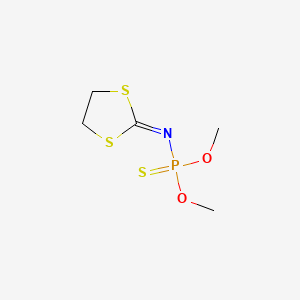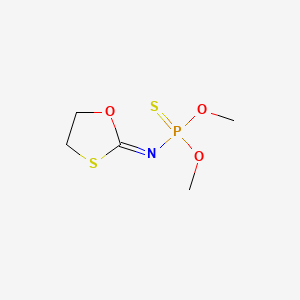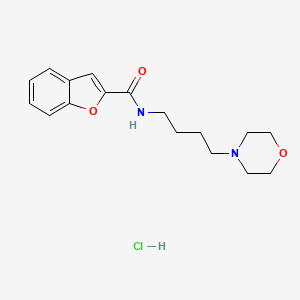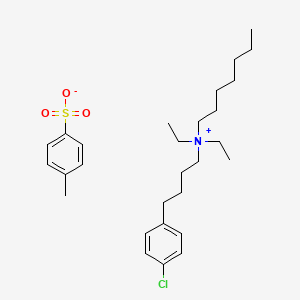
Clofilium tosylate
Übersicht
Beschreibung
Clofilium tosylate is a potassium channel blocker . It is also known as a cardiac depressant and an anti-arrhythmic .
Synthesis Analysis
Clofilium tosylate has been identified as a compound that can rescue mutant phenotypes in yeast and worm Polg models . It has been tested in fibroblasts from human POLG patients and found to be effective in increasing mtDNA levels .Molecular Structure Analysis
The empirical formula of Clofilium tosylate is C21H37ClN · C7H7O3S . Its molecular weight is 510.17 .Chemical Reactions Analysis
In the event of a fire, Clofilium tosylate can produce carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas .Physical And Chemical Properties Analysis
Clofilium tosylate is a white solid . It is soluble in water . Its melting point ranges from 98 to 99 °C .Wissenschaftliche Forschungsanwendungen
Clofilium Tosylate: A Comprehensive Analysis of Scientific Research Applications
Clofilium tosylate is a compound with multiple applications in scientific research and medicine. Below are detailed sections focusing on unique applications of this compound:
Treatment of POLG-Related Diseases: Clofilium tosylate has been identified as a compound capable of rescuing mutant phenotypes in yeast and nematode models of POLG-related diseases. When tested in fibroblasts from human POLG patients, it was effective in increasing mitochondrial DNA (mtDNA) copy number, suggesting a potential therapeutic application for treating POLG-related disorders .
Potential Application in BRAF-Mutant Melanoma: While specific studies on Clofilium tosylate’s role in treating BRAF-mutant melanoma are not readily available, the compound’s general mechanism of action as a K+ channel blocker may suggest potential utility in modulating cellular activities related to melanoma growth and proliferation.
Cardiac Arrhythmia Management: As a K+ channel blocker, Clofilium tosylate has been studied for its effects on cardiac tissues, particularly in the management of arrhythmias. It acts as a cardiac depressant and anti-arrhythmic agent, potentially useful in treating conditions where abnormal electrical activity of the heart is present .
Ischemic Tissue Sensitivity: Research has explored whether ischemic tissue is more sensitive to class III anti-arrhythmic agents like Clofilium tosylate compared to normal tissue. This could have implications for targeted therapy in ischemic heart disease .
Mitochondrial Dysfunction: Clofilium tosylate’s ability to increase mtDNA copy number indicates its potential role in addressing mitochondrial dysfunction, which is a common feature in various degenerative diseases .
Neuroprotective Effects: Given its impact on mitochondrial function and cellular energy metabolism, there may be neuroprotective applications for Clofilium tosylate, particularly in conditions characterized by neuronal energy deficits.
Anti-Epileptic Potential: The modulation of K+ channels by Clofilium tosylate suggests possible applications in the treatment of epilepsy, where dysregulated ion channel function is often implicated.
Research Tool in Electrophysiology: In scientific research, Clofilium tosylate serves as a valuable tool for studying the electrophysiological properties of cells, particularly in understanding the role of K+ channels in various physiological and pathological processes.
Each application presents a unique avenue for the utilization of Clofilium tosylate, demonstrating its versatility as both a therapeutic agent and a research tool.
Nature - Efficient clofilium tosylate-mediated rescue of POLG-related disease MilliporeSigma - Clofilium Tosylate
Wirkmechanismus
Target of Action
Clofilium tosylate is primarily a potassium channel blocker . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly in excitable cells such as neurons and muscle cells. By blocking these channels, clofilium tosylate can alter the electrical properties of these cells.
Mode of Action
As a potassium channel blocker, clofilium tosylate inhibits the flow of potassium ions through the channels. This inhibition disrupts the normal repolarization of the cell membrane potential, leading to prolonged action potentials . This can have various effects depending on the type of cell, but in cardiac cells, for example, it can lead to a decrease in heart rate (bradycardia) or irregular heart rhythms (arrhythmias).
Pharmacokinetics
It is soluble in water , suggesting that it could be administered intravenously or via other non-oral routes.
Result of Action
The primary result of clofilium tosylate’s action is the alteration of electrical activity in cells due to the blocking of potassium channels. In the context of cancer cells, this can lead to apoptosis, or programmed cell death . In the context of cardiac cells, this can lead to changes in heart rhythm .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37ClN.C7H8O3S/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h14-17H,4-13,18-19H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQZYUUHIWPDQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045601 | |
| Record name | Clofilium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clofilium tosylate | |
CAS RN |
92953-10-1 | |
| Record name | Clofilium tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92953-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofilium tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofilium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofilium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFILIUM TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZVF1051K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B1669131.png)
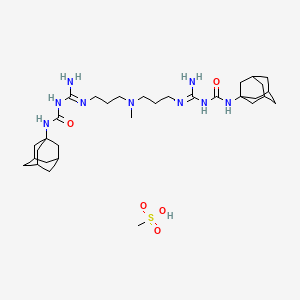
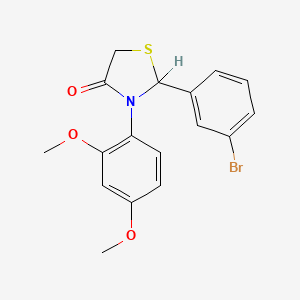
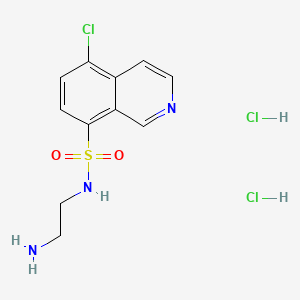
![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)
![(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate](/img/structure/B1669138.png)
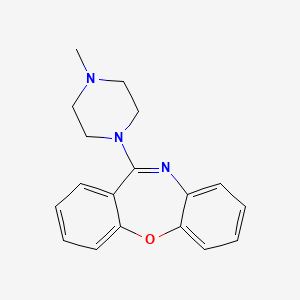
![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)

![[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate](/img/structure/B1669145.png)
